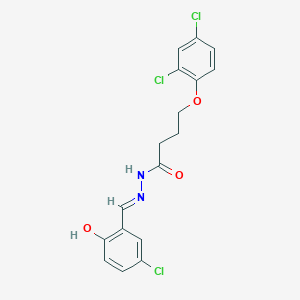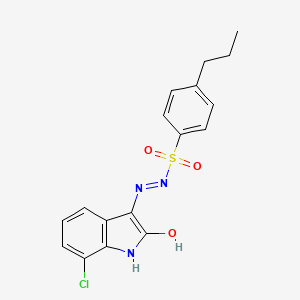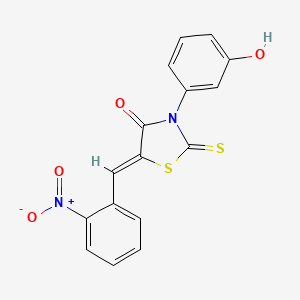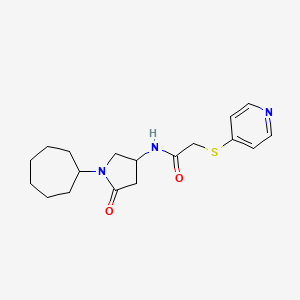
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as CHBDBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to activate the AMPK pathway and increase GLUT4 expression, resulting in improved glucose uptake and insulin sensitivity. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit NF-κB activation and reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to induce DNA damage and activate the caspase cascade, leading to apoptosis. In diabetic models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to increase insulin sensitivity and glucose uptake, as well as reduce oxidative stress and inflammation. In neurodegenerative disease models, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to protect neurons from oxidative stress and inflammation, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its broad spectrum of potential therapeutic applications, which makes it a promising candidate for drug development. Additionally, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is its poor aqueous solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of specific molecular targets and signaling pathways involved in its therapeutic effects. Additionally, further studies are needed to investigate the potential side effects and toxicity of N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, as well as its efficacy in clinical trials.
Méthodes De Synthèse
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 4-(2,4-dichlorophenoxy)butanohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been found to improve insulin sensitivity and glucose uptake in diabetic animal models. In neurodegenerative disease research, N'-(5-chloro-2-hydroxybenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-3-5-15(23)11(8-12)10-21-22-17(24)2-1-7-25-16-6-4-13(19)9-14(16)20/h3-6,8-10,23H,1-2,7H2,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBZQCWYLAVRM-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![4-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B6054884.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6054892.png)
![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6054896.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)

![(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-piperidinyl)[4-(methylthio)phenyl]methanone](/img/structure/B6054920.png)
![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)
![4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6054934.png)
![ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B6054939.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
